

Application Notes: Use of Favipiravir Sodium in High-Throughput Antiviral Screening

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Compound of Interest

Compound Name: Favipiravir sodium

Cat. No.: B15566450

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Introduction

Favipiravir is a potent, broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses.[1][2] Originally developed for influenza, its utility has been explored for numerous other viral infections, including those caused by coronaviruses, filoviruses, and arenaviruses.[3][4][5] Favipiravir functions as a prodrug, and its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication. Recent advancements have led to the development of **favipiravir sodium**, a salt form with significantly enhanced aqueous solubility and higher antiviral activity compared to its parent compound, making it a valuable tool for in vitro and high-throughput screening (HTS) applications.

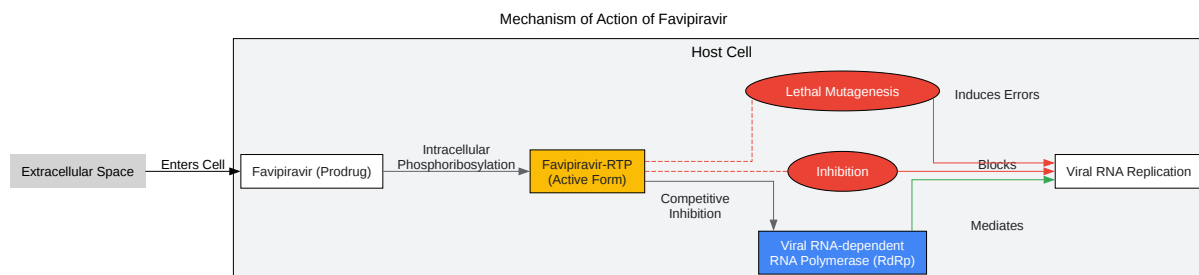
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of favipiravir's mechanism, quantitative antiviral data, and detailed protocols for its use in HTS assays.

Mechanism of Action

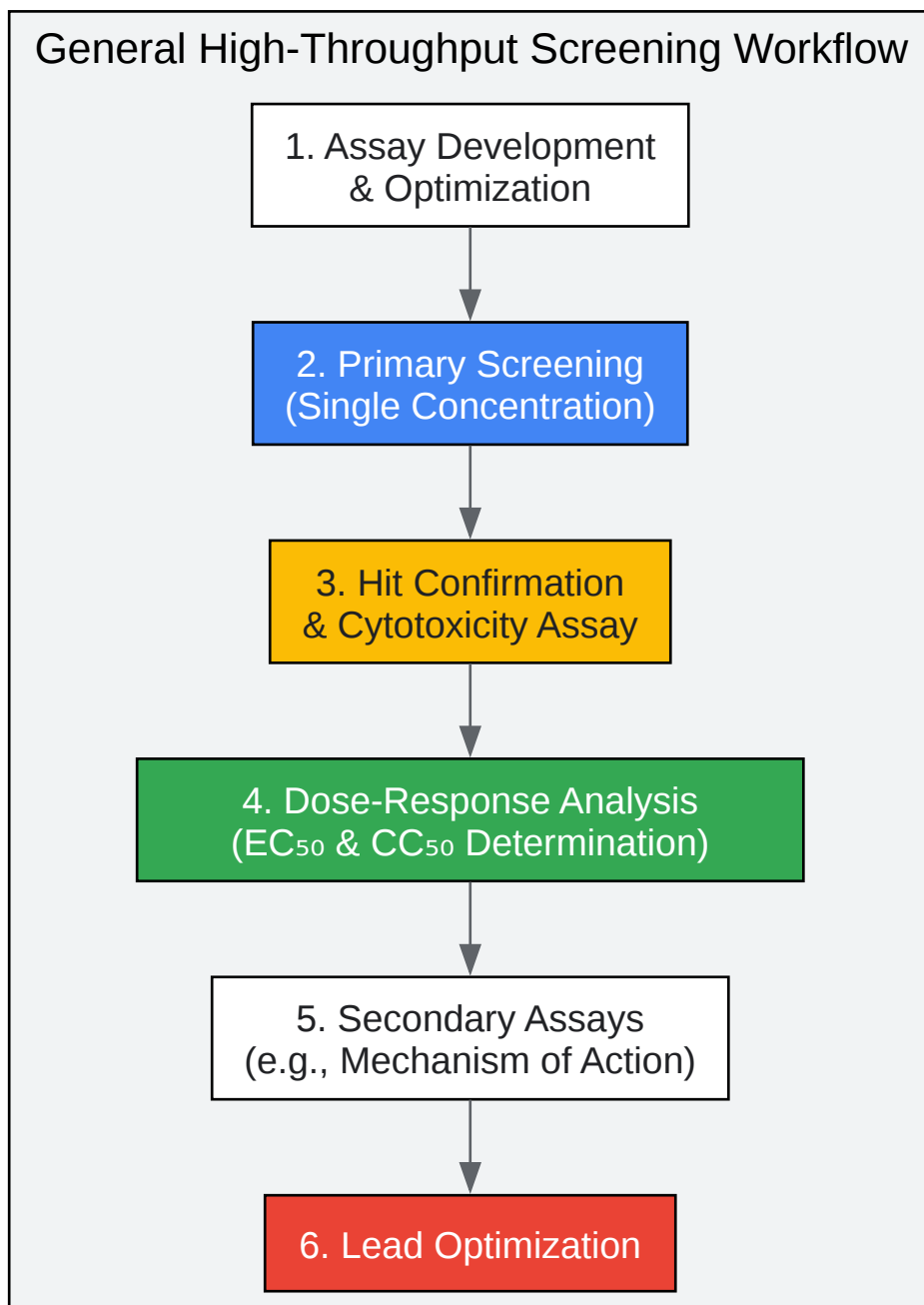
Favipiravir is a prodrug that must be metabolized intracellularly to its active form. Once inside the host cell, it undergoes phosphoribosylation to become favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite acts as a purine analog, which is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of favipiravir-RTP into a nascent viral RNA strand leads to the inhibition of viral replication through two primary mechanisms:

- Chain Termination: The presence of the modified base can halt the elongation of the viral RNA chain.
- Lethal Mutagenesis: The incorporation of favipiravir-RTP can induce a high rate of mutations in the viral genome, resulting in non-viable viral progeny.

This selective targeting of the viral RdRp, which is conserved across many RNA viruses, is the basis for favipiravir's broad-spectrum activity.



General High-Throughput Screening Workflow



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